molecular formula C16H18N4O2 B2607074 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide CAS No. 2034451-10-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide

Cat. No.: B2607074
CAS No.: 2034451-10-8
M. Wt: 298.346
InChI Key: MCKYJJOYPKXFDK-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclohexyl ring, a pyrazinyl group, and a picolinamide moiety, which may contribute to its diverse chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide typically involves the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized to introduce the pyrazin-2-yloxy group. This can be achieved through nucleophilic substitution reactions.

    Coupling with picolinamide: The functionalized cyclohexyl intermediate is then coupled with picolinamide using amide bond formation techniques. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a benzamide moiety instead of picolinamide.

    N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide: Similar structure but with an acetamide moiety.

Uniqueness

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)picolinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(14-3-1-2-8-18-14)20-12-4-6-13(7-5-12)22-15-11-17-9-10-19-15/h1-3,8-13H,4-7H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKYJJOYPKXFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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